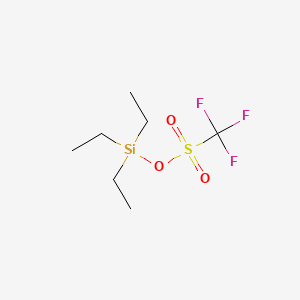

Triethylsilyl trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triethylsilyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15F3O3SSi/c1-4-15(5-2,6-3)13-14(11,12)7(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMPXDBGVJZCEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15F3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229597 | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79271-56-0 | |

| Record name | Triethylsilyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79271-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079271560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylsilyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethylsilyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf), a powerful silylating agent and Lewis acid catalyst pivotal in modern organic synthesis. This document details the prevalent synthetic methodologies, experimental protocols, and underlying reaction mechanisms, supplemented with quantitative data and visual diagrams to facilitate understanding and application in research and development settings.

Introduction

Triethylsilyl trifluoromethanesulfonate, also known as TESOTf or triethylsilyl triflate, is an organosilicon compound with the chemical formula C₇H₁₅F₃O₃SSi. Its high reactivity stems from the combination of a sterically accessible triethylsilyl group and the excellent leaving group ability of the trifluoromethanesulfonate (triflate) anion. This makes it a highly effective reagent for the silylation of alcohols, the formation of silyl (B83357) enol ethers, and as a catalyst in various organic transformations. This guide focuses on the most common and practical laboratory-scale synthesis of TESOTf.

Synthetic Pathways

The primary and most direct method for the synthesis of this compound involves the reaction of a triethylsilyl halide, typically triethylchlorosilane (TESCl), with trifluoromethanesulfonic acid (TfOH). An alternative, though less common due to cost, is the reaction of triethylchlorosilane with silver trifluoromethanesulfonate. This guide will focus on the more economical and widely used triethylchlorosilane and trifluoromethanesulfonic acid route.

The overall reaction is a metathesis reaction where the chloride on the silicon is replaced by the triflate group, with the concurrent formation of hydrogen chloride as a byproduct.

Reaction: (C₂H₅)₃SiCl + CF₃SO₃H → (C₂H₅)₃SiOSO₂CF₃ + HCl

Experimental Protocols

Materials and Equipment:

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Distillation apparatus (short path is recommended)

-

Vacuum pump

-

Schlenk line (optional, for handling anhydrous reagents)

-

Anhydrous triethylchlorosilane

-

Anhydrous trifluoromethanesulfonic acid

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with an inert gas (argon or nitrogen) to ensure anhydrous conditions.

-

Reactant Charging: Anhydrous trifluoromethanesulfonic acid (1.0 equivalent) is charged into the flask. Anhydrous triethylchlorosilane (1.0 to 1.5 equivalents) is placed in the dropping funnel.[1]

-

Reaction: The flask is cooled in an ice bath (0 °C). The triethylchlorosilane is added dropwise to the stirred trifluoromethanesulfonic acid under a positive pressure of inert gas. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 30 °C.[1]

-

Reaction Time: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 12 hours to ensure complete reaction.[1]

-

Purification: The resulting mixture is then purified by vacuum distillation. A short-path distillation apparatus is recommended to minimize product loss. The fraction boiling at 85-86 °C at 12 mmHg is collected as pure this compound.[2]

Safety Precautions:

-

Trifluoromethanesulfonic acid is a strong, corrosive acid.

-

Triethylchlorosilane is flammable and corrosive.

-

The reaction evolves hydrogen chloride gas, which is toxic and corrosive.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Triethylchlorosilane | 150.72 | 144 | 0.898 |

| Trifluoromethanesulfonic Acid | 150.08 | 162 | 1.696 |

| This compound | 264.34 | 85-86 @ 12 mmHg | 1.169 |

Table 2: Typical Reaction Parameters and Yields (Adapted from TMSOTf Synthesis)

| Parameter | Value |

| Molar Ratio (TfOH:TESCl) | 1 : 1.0 - 1.5 |

| Reaction Temperature | 0 - 30 °C |

| Reaction Time | 12 hours |

| Purity (achievable) | >98% |

| Yield (expected) | 95-98% |

Table 3: Spectroscopic Data for this compound

| Technique | Observed Data |

| ¹H NMR | Data available but specific shifts not detailed in the search results. |

| ¹³C NMR | Data available but specific shifts not detailed in the search results. |

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from triethylchlorosilane and trifluoromethanesulfonic acid proceeds through a straightforward nucleophilic substitution mechanism.

Caption: Reaction mechanism for the synthesis of TESOTf.

The experimental workflow can be visualized as a series of sequential steps, from preparation to the final purified product.

Caption: Experimental workflow for TESOTf synthesis.

References

The Core Mechanism of TESOTf-Mediated Silylation of Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the protection of hydroxyl groups is a critical strategic consideration. The triethylsilyl (TES) group is a versatile protecting group, offering a balance of stability and reactivity for selective removal. Among the various reagents for introducing the TES group, triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) stands out for its high reactivity, enabling the efficient silylation of a wide range of alcohols, including sterically hindered ones. This technical guide provides an in-depth exploration of the core mechanism of TESOTf-mediated silylation of alcohols, supported by quantitative data, detailed experimental protocols, and a visualization of its application in a complex synthetic workflow.

Core Reaction Mechanism

The silylation of an alcohol with TESOTf in the presence of a hindered, non-nucleophilic base, such as 2,6-lutidine, proceeds through a well-established mechanistic pathway. The high reactivity of TESOTf is attributed to the excellent leaving group ability of the trifluoromethanesulfonate (triflate) anion.

The proposed mechanism involves the following key steps:

-

Activation of the Alcohol: The sterically hindered base, 2,6-lutidine, deprotonates the alcohol, increasing its nucleophilicity. This equilibrium lies towards the starting materials, but the subsequent rapid reaction drives the process forward.

-

Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the electrophilic silicon atom of TESOTf.

-

Formation of the Silyl Ether: This attack leads to the formation of a pentacoordinate silicon intermediate, which then collapses, displacing the triflate leaving group to form the stable triethylsilyl ether.

-

Neutralization of the Byproduct: The triflic acid generated as a byproduct is immediately neutralized by the 2,6-lutidine to form the corresponding lutidinium triflate salt.

Quantitative Data on TESOTf Silylation

The choice of base and reaction conditions significantly impacts the yield of the silylation reaction. The following table summarizes representative yields for the protection of alcohols using TESOTf under various conditions.[1]

| Reagent Combination | Solvent | Temperature (°C) | Time | Yield (%) |

| TESOTf, Et₃N | CH₂Cl₂ | -78 | 30 min | 92 |

| TESOTf, Pyridine | - | -23 | 10 min | 98 |

| TESOTf, 2,6-Lutidine | CH₂Cl₂ | - | 30 min | 83 - 92 |

| TESOTf, i-Pr₂NEt | CH₂Cl₂ | -60 to 0 | 2.5 h | 71 |

Experimental Protocols

Silylation of a Primary Alcohol using TESOTf and 2,6-Lutidine

This protocol is a standard procedure for the protection of a primary alcohol.[2]

Materials:

-

Primary alcohol (1.0 mmol, 1.0 equiv)

-

Anhydrous Dichloromethane (DCM) (0.5 M solution)

-

2,6-Lutidine (1.5 mmol, 1.5 equiv), freshly distilled

-

Triethylsilyl trifluoromethanesulfonate (TESOTf) (1.1 mmol, 1.1 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the primary alcohol and anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add 2,6-lutidine to the stirred solution.

-

Add TESOTf dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Silylation of a Sterically Hindered Secondary Alcohol

For more sterically hindered alcohols, increasing the equivalents of the reagents and allowing for a longer reaction time at a slightly elevated temperature may be necessary.[2]

Notes:

-

If the reaction is sluggish, the equivalents of TESOTf and 2,6-lutidine can be increased to 2.0 and 3.0, respectively.[2]

-

The reaction temperature can be slowly warmed to -40 °C or 0 °C to facilitate the reaction.[2]

Application in Multi-Step Synthesis: The Corey Synthesis of Prostaglandin F2α

The strategic use of protecting groups is paramount in the total synthesis of complex natural products. In the landmark synthesis of Prostaglandin F2α by E.J. Corey, a TES ether is employed to protect a key hydroxyl group, allowing for selective transformations on other parts of the molecule. The following workflow illustrates the critical role of TESOTf in this synthetic sequence.

Conclusion

The TESOTf-mediated silylation of alcohols is a powerful and highly efficient method for the protection of hydroxyl groups in organic synthesis. Its high reactivity, driven by the triflate leaving group, allows for the silylation of a diverse range of alcohols under mild conditions. A thorough understanding of the reaction mechanism and the role of the base is crucial for optimizing reaction conditions and achieving high yields. The strategic application of TES protection, as exemplified in the total synthesis of Prostaglandin F2α, underscores its importance in the construction of complex and biologically active molecules, making it an indispensable tool for professionals in drug development and chemical research.

References

A Comprehensive Technical Guide to Triethylsilyl Trifluoromethanesulfonate (TESOTf)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triethylsilyl trifluoromethanesulfonate (B1224126), commonly abbreviated as TESOTf or TES triflate, is a highly reactive and versatile organosilicon compound with the chemical formula C₇H₁₅F₃O₃SSi.[1][2] It is a powerful and sterically hindered silylating agent and a potent Lewis acid catalyst, making it an indispensable tool in modern organic synthesis.[3][4] Its high reactivity stems from the trifluoromethanesulfonate (triflate) anion, which is an excellent leaving group. This guide provides an in-depth overview of the core chemical properties, reactivity, applications, and experimental protocols associated with TESOTf, tailored for professionals in chemical research and drug development.

Core Chemical and Physical Properties

Triethylsilyl trifluoromethanesulfonate is typically a clear, colorless to light brown or yellow fuming liquid that is sensitive to moisture.[5][4][6] It is crucial to handle this reagent under inert and anhydrous conditions as it reacts violently with water.[1][7][8] TESOTf is readily soluble in many common organic solvents, including halogenated hydrocarbons like dichloromethane (B109758), as well as dialkyl ethers and other hydrocarbons.[5][4] Protic solvents and tetrahydrofuran (B95107) (THF) are generally unsuitable as they react with the compound.[5][7]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 79271-56-0 | [2][6][9][10][11][12] |

| Molecular Formula | C₇H₁₅F₃O₃SSi | [1][2][8][10][13][14] |

| Molecular Weight | 264.34 g/mol | [1][2][9][10][13][14] |

| Appearance | Clear colorless to light brown/yellow fuming liquid | [5][4][6] |

| Boiling Point | 85-86 °C @ 12 mmHg | [2][5][4][6][9][11] |

| 206-208 °C @ 760 mmHg | [10] | |

| Density | 1.169 g/mL at 25 °C | [2][5][4][6][9] |

| Refractive Index (n₂₀/D) | 1.389 | [2][5][4][9] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [9] |

| Purity | Typically ≥97% or ≥99% | [10][14] |

| Solubility | Miscible with dichloromethane, hydrocarbons, dialkyl ethers. | [5][4] |

| InChI Key | STMPXDBGVJZCEX-UHFFFAOYSA-N | [2][9][13][15] |

| Canonical SMILES | CC--INVALID-LINK--(CC)OS(=O)(=O)C(F)(F)F | [2][9][13][15] |

Reactivity and Mechanism of Action

The utility of TESOTf is primarily derived from its dual functionality as a potent silylating agent and a strong Lewis acid.[3] The silicon-oxygen bond is readily formed with nucleophiles, while the triflate anion departs, facilitated by its exceptional stability through resonance and the strong electron-withdrawing effect of the trifluoromethyl group.[16]

Silylation of Alcohols

The most common application of TESOTf is the protection of alcohols by converting them into triethylsilyl (TES) ethers.[3][10] This reaction is highly efficient for primary, secondary, and even sterically hindered tertiary alcohols. The resulting TES ethers are significantly more stable towards hydrolysis and various reaction conditions compared to their trimethylsilyl (B98337) (TMS) ether counterparts, making them preferable for multi-step syntheses.[5][3][4] The reaction is typically performed at low temperatures in an aprotic solvent like dichloromethane (CH₂Cl₂) with a non-nucleophilic base, such as 2,6-lutidine or triethylamine, to scavenge the triflic acid (TfOH) byproduct.[7][17]

Caption: General mechanism for the silylation of an alcohol using TESOTf.

Applications in Complex Synthesis

Beyond alcohol protection, TESOTf is widely used for:

-

Protection of other functional groups: It effectively protects amines, phenols, and carboxylic acids.

-

Formation of Silyl (B83357) Enol Ethers: It reacts with aldehydes and ketones in the presence of a base to form silyl enol ethers, which are key intermediates in carbon-carbon bond-forming reactions like aldol (B89426) additions and Michael reactions.[7][18]

-

Lewis Acid Catalysis: Its strong Lewis acidity promotes a variety of organic transformations, including condensations, rearrangements, and stereoselective reactions.[5][3][4]

-

Glycosylation Reactions: In carbohydrate chemistry, TESOTf is used as a promoter in glycosylation reactions to form glycosidic bonds.

Experimental Protocols

Detailed and reliable experimental procedures are critical for successful synthesis. The following protocols are representative of the common uses of TESOTf.

Protocol 1: Protection of a Primary Alcohol

This procedure details a standard method for the triethylsilyl protection of a primary alcohol using TESOTf and 2,6-lutidine as the base.[17]

Methodology:

-

Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: The alcohol (1.0 mmol) is dissolved in anhydrous dichloromethane (2 mL, to achieve a 0.5 M solution). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition: Dry 2,6-lutidine (1.5 mmol, 1.5 eq) is added to the cooled solution via syringe.

-

Silylation: this compound (1.1 mmol, 1.1 eq) is added dropwise to the stirring solution.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: The mixture is allowed to warm to room temperature and diluted with dichloromethane. The organic and aqueous layers are separated.

-

Extraction: The aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude TES-protected alcohol, which can be further purified by flash chromatography if necessary.

Caption: Workflow for the TES protection of an alcohol.

Protocol 2: Formation of a Silyl Enol Ether from a Ketone

This procedure outlines the synthesis of a silyl enol ether from a ketone using TESOTf and triethylamine.[7]

Methodology:

-

Setup: Under an inert atmosphere, a solution of the ketone (10.0 mmol) in anhydrous dichloromethane (30 mL) is prepared in a suitable flask and cooled to 0 °C in an ice bath.

-

Base and Reagent Addition: Triethylamine (20.0 mmol, 2.0 eq) is added, followed by the slow, dropwise addition of this compound (11.0 mmol, 1.1 eq).

-

Reaction: The resulting mixture is stirred at 0 °C, and the reaction progress is monitored by TLC.

-

Quenching: Once the reaction is complete, it is carefully quenched with a saturated aqueous solution of NaHCO₃.

-

Workup and Extraction: The layers are separated, and the aqueous phase is extracted three times with dichloromethane.

-

Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum. The resulting residue is purified by silica (B1680970) gel column chromatography to afford the target silyl enol ether.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[8][9][13][19] It reacts violently with water and is a combustible liquid.[1][8][11]

-

Personal Protective Equipment (PPE): Always use under a chemical fume hood.[1][11] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[1][11] Do not breathe vapors or mist.[1][11] Keep away from water, heat, sparks, and open flames.[1][8][11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, typically under an inert atmosphere.[1][5][8] It should be stored in a corrosives-designated area.[8][9]

Conclusion

This compound is a powerful reagent with significant utility in organic synthesis, particularly for the protection of functional groups and the formation of key synthetic intermediates. Its high reactivity, coupled with the enhanced stability of the resulting TES-protected compounds, makes it a superior choice for complex, multi-step synthetic campaigns in pharmaceutical and materials science research. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 三乙基硅基三氟甲磺酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | 79271-56-0 [chemicalbook.com]

- 6. This compound, 99% 79271-56-0 India [ottokemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.be [fishersci.be]

- 9. トリフルオロメタンスルホン酸トリエチルシリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. 79271-56-0・this compound・208-20561・206-20562[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. Triethylsilyl trifluoromethanesulphonate | C7H15F3O3SSi | CID 2733308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. file.leyan.com [file.leyan.com]

- 15. L14477.06 [thermofisher.com]

- 16. nbinno.com [nbinno.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of Triethylsilyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsilyl trifluoromethanesulfonate (B1224126), commonly abbreviated as TESOTf, is a powerful silylating agent and a versatile reagent in organic synthesis. Its robust nature and high reactivity make it a reagent of choice for the protection of alcohols, the formation of silyl (B83357) enol ethers, and as a Lewis acid catalyst in various transformations. This technical guide provides a comprehensive overview of the core physical properties of triethylsilyl trifluoromethanesulfonate, offering valuable data and experimental insights for researchers in chemistry and drug development.

General and Physical Properties

This compound is a colorless to light brown or light yellow, fuming liquid that is sensitive to moisture.[1][2][3] It should be handled under an inert atmosphere to prevent decomposition.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1][4] |

| Synonyms | TESOTf, TES-triflate, Triethylsilyl triflate | [1][2] |

| CAS Number | 79271-56-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₁₅F₃O₃SSi | [1][4][6] |

| Molecular Weight | 264.34 g/mol | [1][4][6] |

| Appearance | Clear colorless to light brown/yellow fuming liquid | [1][2][3] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 85-86 °C | at 12 mmHg | [1] |

| Density | 1.169 g/mL | at 25 °C | [1] |

| Refractive Index | 1.389 | at 20 °C (n20/D) | [1] |

Solubility:

This compound is readily soluble in a range of common organic solvents, including hydrocarbons, dialkyl ethers, and halogenated solvents such as dichloromethane (B109758) (CH₂Cl₂).[1][5] It is immiscible with water and reacts with protic solvents and tetrahydrofuran (B95107) (THF).[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the ethyl groups attached to the silicon atom.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| ~1.06 | Triplet | -Si-CH₂-CH₃ | |

| ~0.94 | Quartet | -Si-CH₂ -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will show signals for the two distinct carbon environments in the triethylsilyl group and a signal for the trifluoromethyl carbon.

Table 4: Estimated ¹³C NMR Spectroscopic Data for this compound

| Estimated Chemical Shift (ppm) | Assignment |

| ~7 | -Si-C H₂-CH₃ |

| ~5 | -Si-CH₂-C H₃ |

| ~118 (quartet, ¹JCF ≈ 320 Hz) | -C F₃ |

¹⁹F NMR (Fluorine-19 NMR):

The ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the triflate group.

Table 5: Estimated ¹⁹F NMR Spectroscopic Data for this compound

| Estimated Chemical Shift (ppm) | Assignment |

| ~ -78 | -O-S(=O)₂-F₃ |

²⁹Si NMR (Silicon-29 NMR):

The ²⁹Si NMR spectrum provides information about the silicon environment.

Table 6: Estimated ²⁹Si NMR Spectroscopic Data for this compound

| Estimated Chemical Shift (ppm) | Assignment |

| ~ +30 to +40 | (CH₃ CH₂)₃Si - |

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 7: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2950-2850 | C-H stretching (ethyl groups) |

| ~1460, 1380 | C-H bending (ethyl groups) |

| ~1420 | asym. SO₃ stretching |

| ~1250 | sym. SO₃ stretching |

| ~1200 | CF₃ stretching |

| ~1030 | Si-O stretching |

| ~740 | Si-C stretching |

Experimental Protocols

The following sections detail the methodologies for the determination of the key physical and spectroscopic properties of this compound.

Determination of Physical Properties

Boiling Point:

The boiling point is determined under reduced pressure due to the high boiling point of the compound at atmospheric pressure. A micro-distillation apparatus is suitable for this purpose. The pressure is carefully controlled and monitored with a manometer. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at that specific pressure.

Density:

The density of the liquid is determined using a pycnometer or a digital density meter. The instrument is first calibrated with a substance of known density, such as deionized water. The measurement is performed at a constant temperature (e.g., 25 °C) to ensure accuracy. Due to the moisture sensitivity of the compound, the measurement should be carried out under a dry, inert atmosphere.

Refractive Index:

The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C). A few drops of the liquid are placed on the prism of the refractometer, and the reading is taken. The instrument should be calibrated with a standard of known refractive index.

Acquisition of Spectroscopic Data

NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si):

Due to the moisture sensitivity of this compound, NMR samples must be prepared under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Sample Preparation: A clean, dry 5 mm NMR tube is charged with approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). A small amount of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is then added to the tube. The tube is sealed with a cap and parafilm.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) can be used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used. For ²⁹Si NMR, TMS can also be used as an external standard. Standard pulse sequences are used for each nucleus.

FTIR Spectroscopy:

Given the liquid nature and moisture sensitivity of the compound, the Attenuated Total Reflectance (ATR) or neat sample technique is preferred.

-

Sample Preparation: A small drop of this compound is placed directly onto the ATR crystal (e.g., diamond or ZnSe) or between two dry KBr or NaCl plates. The measurement should be performed quickly to minimize exposure to atmospheric moisture.

-

Data Acquisition: The FTIR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal or salt plates is recorded first and automatically subtracted from the sample spectrum.

Workflow for Physical and Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Caption: Workflow for the characterization of this compound.

References

- 1. pascal-man.com [pascal-man.com]

- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and theoretical vibrational study of silyl trifluoromethanesulfonate, CF3SO2OSiH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Triethylsilyl Trifluoromethanesulfonate: A Technical Guide to its ¹H NMR Spectrum and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf). It includes a detailed experimental protocol for spectral acquisition, a comprehensive summary of spectral data, and an illustrative example of its application in a key organic reaction, the Mukaiyama aldol (B89426) addition.

¹H NMR Spectral Data of Triethylsilyl Trifluoromethanesulfonate

The ¹H NMR spectrum of this compound is characterized by the signals corresponding to the triethylsilyl group. The electron-withdrawing nature of the trifluoromethanesulfonate group influences the chemical shifts of the adjacent ethyl protons. The spectral data, acquired in deuterochloroform (CDCl₃), is summarized below.

| Assignment | Structure | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Methylene Protons | -CH₂- | ~0.94 | Quartet (q) | 6H | ~7.9 |

| Methyl Protons | -CH₃ | ~1.06 | Triplet (t) | 9H | ~7.9 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Data is compiled from publicly available spectral data.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The acquisition of a high-quality ¹H NMR spectrum of this compound requires careful sample preparation due to its moisture-sensitive nature.[2] The following protocol is recommended for researchers.

2.1 Materials and Equipment

-

This compound (reagent grade)

-

Deuterated chloroform (B151607) (CDCl₃, anhydrous)

-

NMR tube (5 mm, oven-dried) with cap

-

Septum

-

Syringes and needles (oven-dried)

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Glovebox or Schlenk line (recommended)

-

NMR spectrometer (e.g., 400 MHz or higher)

2.2 Sample Preparation (under inert atmosphere)

-

Drying Glassware: Thoroughly oven-dry the NMR tube, syringes, and needles before use to remove any residual moisture. Allow them to cool to room temperature in a desiccator or under a stream of inert gas.

-

Inert Atmosphere: If available, perform all sample manipulations inside a glovebox filled with an inert gas. Alternatively, use a Schlenk line.

-

Adding the Solvent: Place the oven-dried NMR tube in a tube rack and flush with inert gas. Using a dry syringe, transfer approximately 0.5-0.6 mL of anhydrous CDCl₃ into the NMR tube. Seal the tube with a septum.

-

Adding the Analyte: this compound is a liquid.[3][4] Using a clean, dry microsyringe, carefully draw a small amount of the compound (typically 1-5 µL) and inject it into the CDCl₃ in the NMR tube through the septum.

-

Mixing: Gently agitate the NMR tube to ensure the sample is homogeneously mixed.

-

Sealing: Remove the septum and quickly cap the NMR tube. For extended storage or to prevent any atmospheric contamination, the cap can be sealed with parafilm.

2.3 NMR Data Acquisition

-

Instrument Setup: Insert the prepared NMR sample into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This typically includes setting the spectral width, number of scans, and relaxation delay.

-

Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard if used.

Application in Organic Synthesis: The Mukaiyama Aldol Reaction

This compound is a powerful Lewis acid catalyst frequently employed in organic synthesis.[5] One of its key applications is in promoting the Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether to a carbonyl compound.[6][7]

Logical Workflow for a TESOTf-Catalyzed Mukaiyama Aldol Reaction

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. General Silylation Procedures - Gelest [technical.gelest.com]

- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mukaiyama Aldol Addition [organic-chemistry.org]

The Purity Question: An In-depth Technical Guide to TGA-FTIR Analysis for Pharmaceutical Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and formulated drug products is paramount. Even minute impurities can significantly impact the safety, efficacy, and stability of a therapeutic. While standard chromatographic techniques are the workhorses of purity analysis, hyphenated thermal analysis methods, particularly Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR), offer a powerful and complementary approach. This technique provides a comprehensive profile of a material's thermal stability and the chemical nature of any evolved volatile or semi-volatile components, making it an invaluable tool for impurity profiling and purity assessment.

This technical guide delves into the core principles of TGA-FTIR, outlines a detailed experimental protocol, and demonstrates the interpretation of the rich data it generates. While the initial query mentioned Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf), a potent silylating agent, this guide will utilize a well-documented pharmaceutical compound, Amlodipine Besylate, to illustrate the methodology and data analysis in a context highly relevant to drug development professionals. The principles and workflows described herein are broadly applicable to a wide range of organic and pharmaceutical compounds.

The Synergy of TGA and FT-IR: A Powerful Alliance

Thermogravimetric Analysis (TGA) and Fourier Transform Infrared Spectroscopy (FT-IR) are powerful analytical techniques in their own right.[1][2] TGA meticulously measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This provides quantitative information on thermal events such as desolvation, decomposition, and oxidation. However, TGA alone does not identify the chemical nature of the mass loss.

This is where FT-IR spectroscopy comes in. FT-IR is a vibrational spectroscopy technique that identifies chemical functional groups by their characteristic absorption of infrared radiation.[4] When coupled with TGA, the evolved gases from the thermal decomposition of the sample in the TGA furnace are continuously transferred to the FT-IR gas cell.[1] This allows for the real-time identification of the evolved components, directly correlating chemical information with specific thermal events.[1][5] This hyphenated technique, TGA-FTIR, thus provides both quantitative (how much mass is lost) and qualitative (what is being lost) information, offering a comprehensive picture of a sample's purity and thermal degradation profile.[1][5]

Applications in Pharmaceutical Purity Assessment

The application of TGA-FTIR in the pharmaceutical industry is extensive and critical for ensuring product quality and safety.[1][2] Key applications include:

-

Residual Solvent Analysis: Detecting and identifying residual solvents from the manufacturing process that may be present in the API or final drug product.[6]

-

Hydrate (B1144303) and Solvate Characterization: Differentiating between various hydrate and solvate forms of a drug substance by analyzing the evolved water or solvent molecules at specific temperatures.

-

Degradation Product Identification: Identifying the gaseous byproducts of thermal degradation, which can provide insights into the degradation pathways of a drug substance and help in the development of stable formulations.

-

Impurity Profiling: Detecting and identifying volatile or semi-volatile impurities that may not be easily detectable by other methods.[7][8]

-

Excipient Compatibility Studies: Assessing the thermal stability of drug-excipient mixtures and identifying any potential interactions that could lead to degradation.

Experimental Protocol: A Step-by-Step Guide

A successful TGA-FTIR analysis hinges on a well-designed experimental protocol. The following is a detailed methodology, based on best practices and literature examples for pharmaceutical analysis, which can be adapted for various compounds.[9][10]

Instrumentation

-

Thermogravimetric Analyzer (TGA): A high-precision TGA capable of controlled heating rates and atmosphere.

-

Fourier Transform Infrared (FT-IR) Spectrometer: An FT-IR spectrometer equipped with a heated gas cell and a heated transfer line.

-

TGA-FTIR Interface: A heated, inert transfer line connecting the TGA furnace outlet to the FT-IR gas cell to prevent condensation of evolved gases.

Sample Preparation

A representative sample of the material to be analyzed is carefully weighed into a TGA crucible. The sample size is a critical parameter; typically, 5-15 mg is used for pharmaceutical compounds to ensure good resolution of thermal events and sufficient concentration of evolved gases for FT-IR detection.

TGA Method Parameters

The TGA method parameters must be carefully selected to achieve the desired separation of thermal events.

| Parameter | Typical Value for Pharmaceutical Analysis | Rationale |

| Sample Weight | 5 - 15 mg | Balances sufficient evolved gas for detection with good thermal resolution. |

| Crucible | Platinum or Alumina (open) | Inert materials that withstand high temperatures. Open crucible allows for free evolution of gases. |

| Purge Gas | Nitrogen (high purity) | Provides an inert atmosphere to prevent oxidative degradation. |

| Purge Gas Flow Rate | 20 - 50 mL/min | Ensures efficient removal of evolved gases from the furnace to the FT-IR. |

| Temperature Program | Ramp from ambient to 600 °C at 10 °C/min | A controlled heating rate allows for the separation of distinct thermal events. |

| Data Collection | Continuous mass vs. temperature/time | To obtain the thermogram. |

FT-IR Method Parameters

The FT-IR parameters are set to continuously collect spectra of the evolved gases.

| Parameter | Typical Value | Rationale |

| Transfer Line Temp. | 220 °C | Prevents condensation of evolved gases. |

| Gas Cell Temp. | 230 °C | Prevents condensation of evolved gases. |

| Spectral Range | 4000 - 650 cm⁻¹ | Covers the characteristic absorption frequencies of most organic functional groups. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail for the identification of most small molecules. |

| Scans per Spectrum | 16 | A balance between signal-to-noise ratio and the speed of data acquisition. |

| Data Collection | Continuous collection, synchronized with TGA | To correlate IR spectra with specific mass loss events. |

Data Analysis and Interpretation Workflow

The data from a TGA-FTIR experiment consists of a thermogram (mass vs. temperature) from the TGA and a series of time-resolved IR spectra from the FT-IR. The interpretation involves a systematic correlation of these two datasets.

Case Study: Purity Assessment of Amlodipine Besylate

To illustrate the power of TGA-FTIR in pharmaceutical analysis, we will consider the thermal decomposition of Amlodipine Besylate, an antihypertensive drug.[11] A hypothetical TGA-FTIR analysis would reveal its thermal stability and the nature of its degradation products.

TGA Results

The TGA curve of Amlodipine Besylate would likely show a major decomposition step starting around 200°C.[11] The quantitative mass loss at different temperature ranges can be summarized as follows:

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| 30 - 150 | < 1% | Loss of adsorbed water/volatile impurities |

| 150 - 250 | ~15% | Onset of major decomposition |

| 250 - 400 | ~45% | Major decomposition |

| 400 - 600 | ~30% | Further decomposition of intermediates |

FT-IR Evolved Gas Analysis

By analyzing the FT-IR spectra of the evolved gases at the temperatures corresponding to the major mass loss events, the decomposition products can be identified.

The identification of these evolved gases is based on their characteristic IR absorption bands.

| Evolved Gas | Characteristic IR Absorption Bands (cm⁻¹) | Reference |

| Ammonia (NH₃) | 930, 965 (N-H bend) | [11] |

| Methanol (CH₃OH) | 1030 (C-O stretch), 2800-3000 (C-H stretch), 3650 (O-H stretch) | [11] |

| Carbon Dioxide (CO₂) | 2350 (asymmetric stretch) | [11] |

The presence of these specific gases provides valuable information about the degradation mechanism of the Amlodipine Besylate molecule. The evolution of ammonia suggests the cleavage of the aminoethoxy side chain, while methanol and carbon dioxide indicate the breakdown of the ester groups.

Conclusion

TGA-FTIR is a robust and informative technique for the purity assessment of pharmaceutical compounds.[1] By providing simultaneous quantitative data on mass loss and qualitative identification of evolved gases, it offers a deeper understanding of a material's thermal stability, impurity profile, and degradation pathways.[1][5] The detailed experimental protocol and data interpretation workflow presented in this guide, exemplified with a relevant pharmaceutical compound, provide a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical tool in their laboratories. The insights gained from TGA-FTIR analysis are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

- 1. matestlabs.com [matestlabs.com]

- 2. rroij.com [rroij.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Introduction to hyphenated techniques and their applications in pharmacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. youtube.com [youtube.com]

- 7. ajrconline.org [ajrconline.org]

- 8. ijsdr.org [ijsdr.org]

- 9. amsec.wwu.edu [amsec.wwu.edu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Theoretical Guide to the Mass Spectrometry of Triethylsilyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) is a powerful silylating agent and Lewis acid catalyst frequently employed in organic synthesis.[1] Its reactive nature makes it a crucial reagent in the synthesis of complex molecules, including active pharmaceutical ingredients. Understanding its behavior under mass spectrometric conditions is vital for reaction monitoring, impurity profiling, and quality control. This technical guide provides a theoretical framework for the mass spectrometric analysis of TESOTf. Due to a lack of published experimental mass spectra for this specific compound, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and the known behavior of analogous chemical structures, such as other silyl (B83357) ethers and sulfonates. Detailed, generalized experimental protocols for its analysis by Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are also provided, alongside a theoretical table of major fragment ions.

Introduction

Triethylsilyl trifluoromethanesulfonate, also known as TESOTf, is a highly reactive compound with the molecular formula C₇H₁₅F₃O₃SSi and a molecular weight of 264.34 g/mol .[2][3] It is widely used to introduce the triethylsilyl (TES) protecting group to alcohols and other nucleophiles.[1] Given its role in complex synthetic pathways, particularly in pharmaceutical development, the ability to accurately detect and characterize TESOTf and its byproducts is essential. Mass spectrometry serves as a primary analytical tool for this purpose. This document outlines the expected behavior of TESOTf under common mass spectrometric conditions.

Predicted Fragmentation Pathways

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting fragment ions. For this compound, the most likely points of cleavage are the Si-O bond and the S-O bond, as well as fragmentation within the triethylsilyl group itself. The trifluoromethanesulfonate (triflate) group is an excellent leaving group, which will heavily influence the fragmentation pattern.

Under positive ion mode electrospray ionization (ESI-MS), the molecule is likely to be observed as adducts with residual cations like sodium ([M+Na]⁺) or as fragment ions resulting from the loss of the triflate group. In techniques like electron ionization (EI) used in GC-MS, the molecular ion is expected to be unstable and undergo rapid fragmentation.

The proposed primary fragmentation is the cleavage of the Si-O bond, leading to the formation of the stable triethylsilyl cation ([Si(C₂H₅)₃]⁺). This cation is expected to be a prominent peak in the spectrum. Subsequent fragmentation of the triethylsilyl cation would likely involve the sequential loss of ethylene (B1197577) (C₂H₄) molecules through rearrangement reactions.

Another potential fragmentation pathway involves cleavage of the S-O bond, which would lead to a different set of fragment ions, though this is generally considered less favorable than the formation of the highly stable triethylsilyl cation.

Experimental Workflow

The analysis of a reactive compound like TESOTf requires careful sample handling and method development. Due to its moisture sensitivity, all solvents should be anhydrous, and sample preparation should be conducted under an inert atmosphere where possible.[1] The choice between direct infusion ESI-MS and GC-MS will depend on the sample matrix and the analytical goal.

References

Understanding the Lewis Acidity of Triethylsilyl Trifluoromethanesulfonate (TESOTf): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf), a prominent reagent in modern organic synthesis, exhibits a dual reactivity profile, serving as both a potent silylating agent and a versatile Lewis acid catalyst. Its efficacy in numerous chemical transformations is intrinsically linked to the electrophilicity of its silicon center, governed by the powerful electron-withdrawing trifluoromethanesulfonate (triflate) group. This technical guide provides a comprehensive examination of the Lewis acidity of TESOTf, presenting quantitative data for comparable compounds, detailing the experimental protocols for its determination, and illustrating its mechanistic role in key synthetic reactions.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid is commonly quantified using established scales that measure its ability to accept an electron pair from a reference Lewis base. While various methods exist, spectroscopic techniques are particularly prevalent due to their practical utility in solution-phase chemistry.

The Gutmann-Beckett Method

One of the most widely adopted methods for quantifying Lewis acidity is the Gutmann-Beckett method.[1][2] This technique employs triethylphosphine (B1216732) oxide (Et₃PO) as a spectroscopic probe. The Lewis basic oxygen atom of Et₃PO coordinates to the Lewis acid, causing a deshielding of the adjacent phosphorus nucleus. This change is observed as a downfield shift (Δδ) in the ³¹P Nuclear Magnetic Resonance (NMR) spectrum.[1][3]

The magnitude of this shift is used to calculate a dimensionless Acceptor Number (AN) , which provides a quantitative measure of Lewis acidity. The AN is calculated using the following formula[1][4]:

AN = 2.21 × (δₛₐₘₚₗₑ − 41.0)

where:

-

δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of the Et₃PO-Lewis acid adduct.

-

41.0 ppm is the reference chemical shift of Et₃PO in the non-coordinating solvent hexane (B92381) (AN = 0).[1]

-

The scaling factor is derived from the reference shift of the strong Et₃PO:SbCl₅ adduct (AN = 100).[1]

Comparative Lewis Acidity Data

While a specific, peer-reviewed Acceptor Number for TESOTf is not prominently available in the literature, its Lewis acidity can be contextualized by comparing it with other silyl (B83357) triflates and common Lewis acids. Silyl triflates like TMSOTf (trimethylsilyl trifluoromethanesulfonate) are known to be effective Lewis acid catalysts, though they are considered milder than classic strong Lewis acids like aluminum trichloride (B1173362) or boron trifluoride.[5][6] For instance, it has been noted that TMSOTf is a more effective catalyst for the Diels-Alder reaction than TMSNTf₂ due to its superior ability to complex with carbonyl groups.[7] However, other studies have shown that TMSOTf does not produce a measurable proton NMR shift change with crotonaldehyde, a probe used in the Childs method for determining Lewis acidity, suggesting its acidity is not as pronounced as superacids.[5]

The following table summarizes the Gutmann-Beckett Acceptor Numbers for several benchmark Lewis acids to provide a comparative scale.

| Lewis Acid | Chemical Formula | Acceptor Number (AN) |

| Boron Trifluoride | BF₃ | 89[1] |

| Aluminum Trichloride | AlCl₃ | 87[1] |

| Titanium Tetrachloride | TiCl₄ | 70[1] |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82[1] |

| Methanesulfonic Acid | CH₃SO₃H | 126.3[4] |

| Trifluoroacetic Acid | CF₃COOH | 105.3[4] |

| Dichloromethane (Solvent) | CH₂Cl₂ | 20.4[4] |

| Acetone (Solvent) | C₃H₆O | 12.5[4] |

| Hexane (Solvent) | C₆H₁₄ | 0[1] |

Researchers can determine the precise AN for TESOTf by following the experimental protocol outlined in Section 2.

Experimental Protocols for Measuring Lewis Acidity

The following section provides a detailed methodology for determining the Acceptor Number of a molecular Lewis acid like TESOTf using the Gutmann-Beckett method.

Detailed Protocol: Gutmann-Beckett Method

This protocol is adapted from the procedure developed by Michael A. Beckett for applying Gutmann's solvent acceptor number concept to discrete molecular species.[1][4]

Objective: To determine the Acceptor Number (AN) of TESOTf by measuring the ³¹P NMR chemical shift of its adduct with triethylphosphine oxide (Et₃PO).

Materials:

-

Triethylsilyl trifluoromethanesulfonate (TESOTf), high purity

-

Triethylphosphine oxide (Et₃PO), high purity

-

Anhydrous, weakly Lewis acidic deuterated solvent (e.g., benzene-d₆, toluene-d₈, or dichloromethane-d₂)

-

NMR tubes and standard laboratory glassware, oven-dried

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of Stock Solutions (under inert atmosphere):

-

Prepare a stock solution of Et₃PO in the chosen anhydrous deuterated solvent (e.g., 0.05 M).

-

Prepare a stock solution of TESOTf in the same solvent at an equivalent or slightly higher concentration (e.g., 0.05 M or 0.06 M). TESOTf is highly moisture-sensitive and must be handled under strictly anhydrous conditions.[8]

-

-

Sample Preparation for NMR Analysis:

-

In an NMR tube, add a precise volume of the Et₃PO stock solution.

-

Add an equimolar amount of the TESOTf stock solution to the NMR tube to form the 1:1 adduct. It is crucial to ensure the Lewis acid is not substoichiometric to promote full adduct formation.

-

Seal the NMR tube under an inert atmosphere (e.g., Nitrogen or Argon).

-

-

NMR Spectroscopy:

-

Acquire a proton-decoupled ³¹P NMR spectrum of the sample.

-

Use a sufficient number of scans to obtain a high signal-to-noise ratio.

-

Reference the spectrum externally using 85% H₃PO₄ (δ = 0 ppm) or an appropriate internal standard if compatible.

-

-

Data Analysis:

-

Determine the chemical shift (δₛₐₘₚₗₑ) of the peak corresponding to the Et₃PO-TESOTf adduct. The coordination to the Lewis acidic silicon center will cause a significant downfield shift from the position of free Et₃PO.

-

Calculate the Acceptor Number (AN) using the established formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) .

-

Alternative and Complementary Methods

While the Gutmann-Beckett method is robust, other techniques can provide complementary insights into Lewis acidity:

-

Fluoride (B91410) Ion Affinity (FIA): A computational method that calculates the enthalpy change upon coordination of a fluoride anion to the Lewis acid. It measures "global Lewis acidity" (gLA).[9]

-

Fluorescent Lewis Adducts (FLA): A newer spectroscopic method that uses fluorescent phosphole oxide probes. Adduct formation causes a bathochromic shift in the emission spectrum, which can be correlated to Lewis acid strength on a "Lewis Acid Unit" (LAU) scale.[10]

The Role of Lewis Acidity in TESOTf-Mediated Reactions

The Lewis acidity of TESOTf is the cornerstone of its catalytic activity, enabling it to activate a wide range of substrates, most notably carbonyl compounds.[8] By coordinating to the carbonyl oxygen, TESOTf increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack.

Carbonyl Activation and the Mukaiyama Aldol (B89426) Reaction

A classic example of TESOTf's catalytic role is in the Mukaiyama aldol addition. In this reaction, a silyl enol ether (a nucleophile) adds to an aldehyde or ketone (an electrophile). The reaction is mediated by a Lewis acid, which is required to activate the carbonyl electrophile.[6]

The mechanism proceeds via the following key steps:

-

Activation: The Lewis acidic silicon atom of TESOTf coordinates to the oxygen atom of the carbonyl compound. This coordination withdraws electron density from the carbonyl group, creating a highly electrophilic oxocarbenium-like species.

-

Nucleophilic Attack: The silyl enol ether attacks the activated carbonyl carbon, forming a new carbon-carbon bond.

-

Silyl Transfer & Desilylation: A silyl group is transferred, and subsequent workup yields the β-hydroxy carbonyl product.

The triflate anion's role as an excellent leaving group facilitates the initial coordination and subsequent steps of the catalytic cycle.

Conclusion

This compound is a powerful synthetic tool whose utility is deeply rooted in its Lewis acidic character. While milder than many traditional metal halides, its Lewis acidity is sufficient to catalyze a host of important organic transformations, particularly those involving the activation of carbonyl compounds. The quantitative strength of TESOTf as a Lewis acid can be precisely determined using established spectroscopic techniques like the Gutmann-Beckett method. Understanding the principles of this Lewis acidity, the methods for its quantification, and its mechanistic role in catalysis empowers researchers to effectively design and optimize complex synthetic pathways in pharmaceutical and materials science.

References

- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. magritek.com [magritek.com]

- 5. Silicon Tetrakis(trifluoromethanesulfonate): A Simple Neutral Silane Acting as a Soft and Hard Lewis Superacid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

Triethylsilyl Trifluoromethanesulfonate: A Technical Guide to Handling and Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf), a powerful silylating agent and Lewis acid, is a versatile reagent in modern organic synthesis. Its high reactivity, however, is intrinsically linked to its extreme sensitivity to moisture, necessitating meticulous handling and storage protocols. This technical guide provides an in-depth overview of the properties, reactivity, and applications of TESOTf, with a core focus on its moisture sensitivity. Detailed experimental procedures for its use in key synthetic transformations, including alcohol protection and the formation of silyl (B83357) enol ethers, are presented. Furthermore, this document elucidates the mechanistic pathways of TESOTf-mediated reactions through schematic diagrams, offering a comprehensive resource for researchers in organic chemistry and drug development.

Introduction

Triethylsilyl trifluoromethanesulfonate, commonly abbreviated as TESOTf or TES-triflate, is an organosilicon compound with the chemical formula C₇H₁₅F₃O₃SSi.[1] It is a colorless to light brown, fuming liquid that is highly valued in organic synthesis for its ability to efficiently introduce the triethylsilyl (TES) protecting group onto various functional groups, most notably alcohols.[2] The exceptional reactivity of TESOTf stems from the trifluoromethanesulfonate (triflate) anion, which is an excellent leaving group.[3] This property also renders TESOTf a potent Lewis acid, capable of catalyzing a range of organic transformations.[2]

The primary challenge associated with the use of TESOTf is its pronounced sensitivity to moisture. It reacts violently with water, leading to its decomposition and the formation of corrosive byproducts.[4] Understanding and mitigating this reactivity is paramount for its successful application in synthesis.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅F₃O₃SSi | [1] |

| Molecular Weight | 264.34 g/mol | [1] |

| Appearance | Clear colorless to light brown fuming liquid | [2] |

| Boiling Point | 85-86 °C at 12 mmHg | [2] |

| Density | 1.169 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.389 | [2] |

| Solubility | Miscible with dichloromethane (B109758), hydrocarbons, dialkyl ethers, and halogenated solvents. Immiscible with water. | [2][5] |

| Moisture Sensitivity | Reacts violently with water. | [4] |

| Hazard Statements | Causes severe skin burns and eye damage. Combustible liquid. | |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Keep away from heat/sparks/open flames/hot surfaces. | [6] |

Moisture Sensitivity and Hydrolysis

The defining characteristic of this compound is its extreme sensitivity to moisture. The silicon-oxygen bond in TESOTf is highly polarized, and the triflate anion is an exceptionally good leaving group, making the silicon atom highly electrophilic and susceptible to nucleophilic attack by water.

Reaction with Water

TESOTf reacts violently and exothermically with water in a hydrolysis reaction.[4] The byproducts of this reaction are triethylsilanol (B1199358) (Et₃SiOH) and trifluoromethanesulfonic acid (TfOH), a strong and corrosive acid. The analogous reaction for trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) is well-documented.[7]

Reaction: Et₃SiOTf + H₂O → Et₃SiOH + TfOH

The formation of trifluoromethanesulfonic acid upon exposure to moisture underscores the importance of handling TESOTf under strictly anhydrous conditions to prevent the degradation of the reagent and the generation of hazardous acidic conditions.

Quantitative Data on Hydrolysis

Handling and Storage Protocols

Given its high moisture sensitivity and corrosive nature, strict adherence to proper handling and storage procedures is essential when working with this compound.

-

Inert Atmosphere: All manipulations of TESOTf should be carried out under an inert atmosphere, such as dry nitrogen or argon. This can be achieved using standard Schlenk line techniques or in a glove box.

-

Anhydrous Glassware and Solvents: All glassware must be rigorously dried before use, typically by oven-drying or flame-drying under vacuum. Solvents must be anhydrous and should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system.

-

Syringe Techniques: Transfers of TESOTf should be performed using dry, gas-tight syringes. It is crucial to flush the syringe with an inert gas before and after the transfer.

-

Storage: TESOTf should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of moisture and ignition.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

Applications in Organic Synthesis

This compound is a powerful reagent with two primary modes of reactivity: as a silylating agent for the protection of functional groups and as a Lewis acid catalyst.

Silylation of Alcohols

One of the most common applications of TESOTf is the protection of alcohols as triethylsilyl (TES) ethers. TES ethers are significantly more stable to hydrolysis than the corresponding trimethylsilyl (TMS) ethers, making them more robust protecting groups for multi-step syntheses.[2] TESOTf is particularly effective for the silylation of sterically hindered alcohols where less reactive silylating agents like triethylsilyl chloride (TESCl) may fail.[2]

The silylation reaction is typically carried out in the presence of a non-nucleophilic base, such as 2,6-lutidine or triethylamine (B128534), to neutralize the triflic acid generated during the reaction.

Reaction Workflow: Silylation of an Alcohol

Caption: General workflow for the silylation of an alcohol using TESOTf.

Experimental Protocol: Silylation of a Hindered Alcohol [4]

-

Preparation: Under an inert atmosphere (e.g., argon), dissolve the hindered alcohol (1.0 mmol) and 2,6-lutidine (1.5 mmol) in anhydrous dichloromethane (5 mL).

-

Addition of TESOTf: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.1 mmol) dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Formation of Silyl Enol Ethers

TESOTf is also a highly effective reagent for the synthesis of silyl enol ethers from ketones and aldehydes. Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions.

Signaling Pathway: Formation of a Silyl Enol Ether

Caption: Pathway for the formation of a silyl enol ether from a carbonyl compound.

Experimental Protocol: Synthesis of a Silyl Enol Ether (adapted from a protocol for TMSOTf)[4]

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (10.0 mmol) and triethylamine (20.0 mmol) in anhydrous dichloromethane (30 mL).

-

Addition of TESOTf: Cool the solution to 0 °C. Slowly add this compound (11.0 mmol) to the stirred solution.

-

Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude product by silica gel column chromatography.

Lewis Acid Catalysis

The highly electrophilic nature of the silicon atom in TESOTf allows it to function as a potent Lewis acid catalyst. It can activate electrophiles, such as aldehydes and ketones, towards nucleophilic attack. This is particularly useful in reactions like aldol (B89426) additions and glycosylations.[9][10]

Logical Relationship: TESOTf as a Lewis Acid Catalyst

Caption: The catalytic role of TESOTf in activating an electrophile.

In the context of a Mukaiyama aldol reaction, TESOTf activates the aldehyde, which is then attacked by a silyl enol ether.[9] Similarly, in glycosylation reactions, TESOTf can activate glycosyl donors, facilitating the formation of glycosidic bonds.[10]

Conclusion

This compound is an indispensable reagent in the arsenal (B13267) of the modern synthetic chemist. Its high reactivity as a silylating agent and a Lewis acid catalyst enables a wide range of important transformations. However, its utility is inextricably linked to its extreme moisture sensitivity. A thorough understanding of its properties and strict adherence to anhydrous handling techniques are critical for its safe and effective use. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this powerful synthetic tool while ensuring laboratory safety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 79271-56-0 [chemicalbook.com]

- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound | 79271-56-0 | TCI AMERICA [tcichemicals.com]

- 7. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Koenigs-Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Triethylsilyl Trifluoromethanesulfonate (TESOTf)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf). It includes details on its chemical properties, degradation pathways, and methodologies for assessing its stability, designed to support professionals in research and development.

Introduction to TESOTf

Triethylsilyl trifluoromethanesulfonate (CAS No. 79271-56-0), commonly abbreviated as TESOTf or TES triflate, is a powerful silylating agent and a strong Lewis acid catalyst used extensively in organic synthesis. Its high reactivity is attributed to the combination of the triethylsilyl group and the trifluoromethanesulfonate (triflate) anion, which is an excellent leaving group. This reactivity, however, also makes TESOTf highly susceptible to degradation, particularly through hydrolysis. Understanding and controlling its stability is paramount for ensuring reproducibility, safety, and efficiency in the laboratory.

This document outlines the critical factors affecting TESOTf stability, provides recommendations for its proper storage and handling, and details experimental protocols for its stability assessment.

Chemical Stability and Degradation Pathways

The primary factor affecting the stability of TESOTf is its extreme sensitivity to moisture. It reacts rapidly with water and other protic solvents.

Hydrolysis

TESOTf readily undergoes hydrolysis upon contact with water, yielding triethylsilanol (B1199358) (TESOH) and highly corrosive trifluoromethanesulfonic acid (triflic acid, TfOH). This reaction is typically rapid and exothermic. The presence of triflic acid can catalyze further degradation of other sensitive molecules in a reaction mixture.

The overall hydrolysis reaction is as follows:

(C₂H₅)₃SiOTf + H₂O → (C₂H₅)₃SiOH + CF₃SO₃H

Caption: Primary hydrolysis pathway of TESOTf.

Thermal Stability

While stable at room temperature under anhydrous conditions, strong or intense heating can lead to decomposition. In the presence of air, heating can form explosive mixtures. Thermal decomposition may generate hazardous byproducts, including carbon oxides, sulfur oxides, silicon dioxide, and gaseous hydrogen fluoride (B91410) (HF).

Incompatibilities

TESOTf is incompatible with a range of substances that can accelerate its decomposition or lead to hazardous reactions:

-

Water and Protic Solvents: Reacts rapidly, as described above. Alcohols will react to form triethylsilyl ethers and triflic acid.

-

Strong Acids: Incompatible.

-

Strong Oxidizing Agents: Can lead to vigorous reactions.

-

Bases: While bases like triethylamine (B128534) or 2,6-lutidine are often used with TESOTf in controlled reactions, uncontrolled contact with strong bases should be avoided.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity of TESOTf and ensure laboratory safety.

Storage Conditions

TESOTf should be stored in a tightly sealed container, preferably the original manufacturer's bottle, under a dry, inert atmosphere such as nitrogen or argon. Key storage recommendations are summarized in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Room temperature is generally acceptable. | To minimize pressure buildup and slow potential decomposition. Avoid heat sources.[1][2][3] |

| Atmosphere | Handle and store under an inert gas (e.g., Nitrogen, Argon).[4] | Prevents reaction with atmospheric moisture.[1][2] |

| Container | Keep container tightly closed and sealed. | Prevents ingress of moisture and air.[1][2][4] |

| Location | Store in a dry, well-ventilated, corrosives-compatible area.[3] | Ensures safety in case of a leak and prevents contact with incompatible materials. |

| Security | Store locked up or in an area accessible only to qualified personnel.[1][2][4] | Due to its hazardous and corrosive nature. |

Handling Workflow